molecular formula C16H15NO5 B12454198 (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid

(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid

Cat. No.: B12454198
M. Wt: 301.29 g/mol
InChI Key: PFWLKGNSZVBNTF-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzamido)phenoxyacetic acid is an organic compound that features a phenoxyacetic acid backbone with a methoxybenzamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzamido)phenoxyacetic acid typically involves the reaction of 4-methoxybenzoic acid with phenoxyacetic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-(4-Methoxybenzamido)phenoxyacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzamido)phenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-Methoxybenzamido)phenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzamido)phenoxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Methoxybenzamido)phenoxyacetic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(4-Methoxybenzamido)phenoxyacetic acid lies in its specific substituent groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[4-[(4-methoxybenzoyl)amino]phenoxy]acetic acid

InChI

InChI=1S/C16H15NO5/c1-21-13-6-2-11(3-7-13)16(20)17-12-4-8-14(9-5-12)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

PFWLKGNSZVBNTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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